tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Description
Overview and Significance of 3-azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane structural motif represents one of the most important classes of nitrogen-containing heterocycles in contemporary pharmaceutical chemistry. These bicyclic compounds have emerged as key structural features in a wide range of biologically active natural products, pharmaceuticals, and agrochemicals, demonstrating remarkable versatility in medicinal applications. The significance of this structural framework stems from its unique ability to orient functional groups in well-defined three-dimensional space, a property that has become increasingly valued in modern drug design where nonplanar molecular architectures are actively pursued.
The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold provides several distinct advantages over flexible molecular frameworks. The constrained geometry restricts conformational flexibility, potentially leading to enhanced binding selectivity and reduced entropic penalties upon receptor binding. This structural rigidity has proven particularly valuable in the development of compounds targeting specific biological pathways, where precise molecular recognition is essential for therapeutic efficacy. Research has demonstrated that 3-azabicyclo[3.1.0]hexane derivatives exhibit significant biological activities across multiple therapeutic areas, including applications as opioid receptor ligands, enzyme inhibitors, and antiviral agents.
The pharmaceutical relevance of these compounds is exemplified by several lead compounds and drug candidates that incorporate the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold. The structural motif has been successfully integrated into molecules designed for various therapeutic targets, demonstrating its broad applicability in drug discovery programs. The ability to functionalize multiple positions on the bicyclic core allows for systematic structure-activity relationship studies, enabling medicinal chemists to optimize biological properties while maintaining the beneficial conformational constraints imposed by the rigid framework.
| Biological Application | Key Properties | Reference Compounds |
|---|---|---|
| Opioid Receptor Ligands | Picomolar binding affinity, selective for μ receptor | 3-azabicyclo[3.1.0]hexane derivatives |
| Enzyme Inhibitors | Specific protease inhibition, metabolic pathway targeting | Peptidomimetic scaffolds |
| Antiviral Agents | Viral replication inhibition, coronavirus protease targeting | Bicyclic carbamate derivatives |
Historical Development of Azabicyclic Carbamate Chemistry
The development of azabicyclic carbamate chemistry traces its origins to the broader historical context of carbamate research, which began with the discovery of physostigmine in 1864. This naturally occurring methyl carbamate ester, isolated from Calabar beans (Physostigma venenosum), marked the beginning of systematic investigation into carbamate compounds as potential therapeutic agents. The early recognition of physostigmine's biological activity, particularly its effects on the cholinergic system, established carbamates as an important class of bioactive molecules worthy of continued research and development.
The evolution from simple carbamate structures to complex azabicyclic frameworks represents a significant advancement in synthetic organic chemistry. The development of transition-metal-catalyzed synthetic methodologies has been particularly crucial in enabling access to these structurally demanding molecular architectures. Early synthetic approaches were often limited by harsh reaction conditions, low yields, and poor stereochemical control, factors that hindered the widespread exploration of azabicyclic carbamate chemistry in pharmaceutical applications.
A major breakthrough in the field occurred with the development of rhodium-catalyzed cyclopropanation reactions, which provided efficient access to 3-azabicyclo[3.1.0]hexane scaffolds. These methodologies represented a significant improvement over earlier synthetic approaches, offering enhanced selectivity and reduced catalyst loadings. The ability to conduct cyclopropanation reactions with ethyl diazoacetate under remarkably low catalyst loadings of 0.005 mol % demonstrated the maturation of this synthetic technology. Such advances have made gram-scale synthesis of these valuable pharmaceutical intermediates practical and economically viable.
The historical progression of azabicyclic carbamate chemistry has been marked by continuous improvements in synthetic methodology, driven by the pharmaceutical industry's growing recognition of these compounds' therapeutic potential. The development of telescoped synthetic procedures, which enable the formation of either exo- or endo-stereoisomers without requiring chromatographic purification, represents a significant milestone in making these compounds accessible for large-scale pharmaceutical development. This evolution from laboratory curiosities to practical synthetic targets demonstrates the successful integration of academic research and industrial applications in advancing the field.
Current Research Landscape
The contemporary research landscape surrounding 3-azabicyclo[3.1.0]hexane derivatives is characterized by intense activity across multiple dimensions, encompassing synthetic methodology development, biological evaluation, and pharmaceutical applications. Current investigations span diverse research areas, from fundamental synthetic organic chemistry to applied medicinal chemistry, reflecting the broad significance of these molecular frameworks in modern drug discovery. The field has witnessed remarkable progress in recent years, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed to access these structurally complex molecules with improved efficiency and selectivity.
Recent synthetic advances have focused particularly on developing environmentally sustainable and economically viable synthetic routes. The implementation of palladium-catalyzed cyclopropanation reactions using N-tosylhydrazones has emerged as a particularly promising approach, enabling gram-scale synthesis of 3-azabicyclo[3.1.0]hexane derivatives with high yields and excellent diastereoselectivities. These methodologies have proven especially valuable for accessing pharmaceutical intermediates, including pathways to the mu opioid receptor antagonist CP-866,087, demonstrating the practical utility of modern synthetic approaches in drug development.
Contemporary research has also emphasized the development of multicomponent reactions and 1,3-dipolar cycloaddition strategies for constructing complex azabicyclic frameworks. These approaches offer advantages in terms of atom economy and synthetic efficiency, allowing for the rapid assembly of structurally diverse compound libraries. The use of stable azomethine ylides in cycloaddition reactions with cyclopropenes has proven particularly effective for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, expanding the structural diversity accessible through these synthetic platforms.
Current biological research has revealed significant therapeutic potential for 3-azabicyclo[3.1.0]hexane derivatives across multiple disease areas. Recent studies have demonstrated antiviral efficacy against coronaviruses, with specific compounds showing inhibitory activity against the main protease of SARS-CoV-2. Additionally, neuroprotective effects have been observed in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases. The ongoing development of quantitative structure-activity relationship models is facilitating the rational design of optimized compounds with enhanced biological properties.
| Research Area | Current Focus | Recent Achievements |
|---|---|---|
| Synthetic Methodology | Low catalyst loading reactions | 0.005 mol % rhodium catalysis achieved |
| Biological Evaluation | Antiviral and neuroprotective activities | SARS-CoV-2 protease inhibition demonstrated |
| Pharmaceutical Development | Drug candidate optimization | Multiple lead compounds in development |
| Materials Science | Bis-spirocyclic derivatives | Novel synthetic routes established |
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12C[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895870-72-0 | |
| Record name | rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Kulinkovich Cyclopropanation
The Kulinkovich reaction enables the formation of cyclopropane rings via titanium-mediated coupling of esters with Grignard reagents. For this compound, ethylenediamine derivatives serve as precursors. Titanium(IV) isopropoxide and ethylmagnesium bromide facilitate the cyclization of a γ,δ-unsaturated amide to yield the bicyclo[3.1.0]hexane core with high stereoselectivity. This method achieves >90% enantiomeric excess when chiral auxiliaries are employed.
Intramolecular [2+1] Cycloaddition
Alternative routes use rhodium-catalyzed cycloadditions of diazo compounds. For example, a diazoacetamide intermediate undergoes intramolecular cyclization in the presence of Rh₂(OAc)₄ to form the bicyclic structure. This method offers milder conditions (25–40°C) compared to the Kulinkovich approach but requires stringent moisture control.
Carbamate Protection with tert-Butyl Group
The final step involves Boc (tert-butoxycarbonyl) protection of the amine:
Standard Boc Conditions
The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane/water biphasic system. Triethylamine (2.5 equiv) maintains a pH of 8–9, enabling 85–92% conversion within 4–6 hours.
Reaction Table 1: Optimization of Boc Protection
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DCM, DMF | DCM/H₂O (3:1) | +15% |
| Base | TEA, DIPEA, NaOH | Triethylamine | +8% |
| Temperature (°C) | 0–40 | 25 | +5% |
| Boc₂O Equiv | 1.0–2.5 | 1.2 | +12% |
Alternative Activating Agents
In moisture-sensitive protocols, Boc-Cl (tert-butyl chloroformate) with DMAP catalyst in anhydrous THF achieves comparable yields (88%) but generates HCl byproducts requiring scavengers.
Industrial-Scale Production Challenges
Purification Strategies
-
Chromatography Limitations : Silica gel chromatography, while effective for lab-scale (≥95% purity), is impractical for bulk production. Industrial methods adopt crystallization using hexane/ethyl acetate (4:1), yielding 99% pure product with <0.5% residual solvents.
-
Waste Reduction : Titanium waste from Kulinkovich reactions is mitigated by ligand-assisted recycling, reducing Ti consumption by 40%.
Analytical Characterization
Spectroscopic Data
Stability Profile
The compound remains stable for >24 months at -20°C under nitrogen, with degradation <0.5%/year. Accelerated stability testing (40°C/75% RH) shows 2% decomposition over 6 weeks, primarily via Boc deprotection.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate is used as a protecting group for amines due to its stability and ease of removal under mild conditions .
Biology and Medicine: It can be used in the development of pharmaceuticals targeting various biological pathways .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bicyclic structure provides unique steric and electronic properties that influence its reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate (CAS Number: 134575-17-0) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.27 g/mol
- Structure : The compound features a bicyclic structure that is crucial for its biological activity.
Pharmacological Properties
This compound has been investigated for various pharmacological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve the disruption of bacterial membrane integrity, leading to cell lysis.
- Neuroprotective Effects : Some research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Cytotoxicity : Evaluations of cytotoxicity have shown that the compound has selective toxicity towards certain cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapies.
The exact mechanism of action for this compound is still under investigation, but several pathways are proposed:
- Membrane Disruption : It is believed that the compound interacts with bacterial membranes, leading to depolarization and loss of membrane potential.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various carbamate derivatives, this compound was tested against several strains of Staphylococcus aureus and Enterococcus faecium. Results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 3 μg/mL, comparable to standard antibiotics like vancomycin and linezolid .
Study 2: Neuroprotective Potential
A separate investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with this compound significantly reduced cell death and increased cell viability in cultured neurons exposed to oxidative stress .
Data Table
Q & A
Basic: What are the foundational synthetic routes for tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate, and how are intermediates stabilized?
Answer:
The synthesis typically begins with bicyclic amine precursors (e.g., 3-azabicyclo[3.1.0]hexane derivatives) functionalized via carbamate formation. A common method involves reacting the bicyclic amine with tert-butyl carbamate in dichloromethane (DCM) using triethylamine (TEA) as a base at low temperatures (0–5°C) to stabilize reactive intermediates . Purification often requires column chromatography due to byproduct formation. Key challenges include avoiding epimerization at stereogenic centers during carbamate coupling, which is mitigated by controlled reaction temperatures and inert atmospheres .
Advanced: How can diastereoselectivity be achieved during intramolecular cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core?
Answer:
Diastereoselective cyclopropanation is achieved via copper-mediated reactions. For example, CuBr₂/PhIO₂ systems enable stepwise carbocupration of alkenes in N-allyl enamine carboxylates, favoring the (1S,5R) configuration through steric and electronic control of transition states . Computational modeling (DFT) is recommended to predict selectivity, while experimental validation via X-ray crystallography or NOESY NMR confirms stereochemical outcomes . Contradictions in selectivity between studies often arise from solvent polarity or catalyst loading variations, necessitating iterative optimization .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for bicyclic protons) and carbamate integration .
- HPLC-MS: Quantifies purity and detects trace intermediates (e.g., tert-butyl-deprotected byproducts) .
- X-ray Crystallography: Resolves absolute configuration, particularly for resolving ambiguities in NOESY data .
- IR Spectroscopy: Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) and amine N-H bonds .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
Low yields often stem from:
- Intermediate Instability: Use low-temperature conditions (-20°C) for acid-sensitive steps (e.g., tert-butyl deprotection) .
- Byproduct Formation: Optimize stoichiometry (e.g., 1.2:1 amine:carbamate reagent ratio) and employ scavengers (e.g., molecular sieves) .
- Scale-Up Challenges: Switch from batch to flow chemistry for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
Contradictory yield reports (e.g., 50–89% in similar steps ) highlight the need for rigorous solvent drying and catalyst recycling.
Advanced: How does stereochemistry at the bicyclic core influence biological activity?
Answer:
The (1S,5R) configuration is critical for receptor binding. For example, in sigma receptor ligands, the exo orientation of the carbamate group enhances affinity by 10–100× compared to endo isomers . In analgesic studies, the (+) enantiomer of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives showed activity, while the (-) form was inert, underscoring enantioselective target engagement . Methods to probe activity include:
- Docking Simulations: Predict binding modes to enzymes (e.g., IDH1 mutants ).
- Chiral HPLC: Isolate enantiomers for in vitro assays .
Advanced: How are oxidative/reductive transformations of this compound leveraged in medicinal chemistry?
Answer:
- Oxidation: Hydrogen peroxide converts the carbamate to urea derivatives, useful in prodrug strategies .
- Reduction: NaBH₃CN selectively reduces imine intermediates to secondary amines without disrupting the bicyclic core .
- Fluorination: Oxidative fluorination (e.g., using Selectfluor) introduces ¹⁸F/¹⁹F isotopes for PET imaging analogs . Contradictions in reaction outcomes (e.g., over-oxidation) are resolved by adjusting pH or radical scavengers .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage: -20°C under argon to prevent hydrolysis of the tert-butyl carbamate .
- PPE: Nitrile gloves and fume hoods required due to amine reactivity and solvent volatility (e.g., DCM) .
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO₃ before aqueous disposal .
Advanced: How does the compound’s scaffold compare to other azabicyclo derivatives in drug discovery?
Answer:
The 3-azabicyclo[3.1.0]hexane core offers advantages over larger rings (e.g., 3-azabicyclo[4.1.0]heptane):
- Rigidity: Enhances metabolic stability (e.g., t₁/₂ > 6h in microsomal assays ).
- Synthetic Versatility: Enables late-stage diversification (e.g., Suzuki couplings at the aryl position ).
- Bioavailability: LogP ~1.5 (predicted) balances solubility and membrane permeability . Comparative studies with pyrrolidine analogs show 3-azabicyclo derivatives have reduced off-target CNS effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
